Solid state coordination chemistry of the copper(ii)-terpyridine/oxovanadium organophosphonate system: hydrothermal syntheses, structural characterization and magnetic properties

Dalton Transactions Pub Date: 2005-06-09 DOI: 10.1039/B502073E

Abstract

The hydrothermal reactions of CuSO4·5H2O, Na3VO4, 2,2′:6′:2″-terpyridine (terpy), and the appropriate organophosphonate ligand yield a series of materials of the Cu(II)-terpy/oxovanadium organophosphonate family. The complexes exhibit distinct structures spanning one-, two- and three-dimensions and exhibiting diverse oxovanadium building blocks. Thus, [{Cu(terpy)}(V2O4)(O3PPh)(HO3PPh)2] (1) is one-dimensional and constructed from binuclear units of corner-sharing V(V) square pyramids. While [{Cu(terpy)}VO(O3PCH2PO3)] (2), [{Cu(terpy)}2(V4O10)(O3PCH2CH2PO3)] (3), and [{Cu(terpy)}(V2O4){O3P(CH2)3PO3}]·2.5H2O (4·2.5H2O) are similarly one-dimensional, the V/O structural components consist of isolated V(IV) square pyramids, tetranuclear V(V) units of three tetrahedra and one square pyramid in a corner-sharing arrangement, and isolated V(V) tetrahedra and square pyramids, respectively. The second propylenediphosphonate derivative, [{Cu(terpy)}(V2O4){O3P(CH2)3PO3}] (5) is three-dimensional and exhibits isolated V(V) tetrahedra as the vanadate component. The two-dimensional structure of [{Cu(terpy)(H2O)}(V3O6){O3P(CH2)4PO3}] (6) is mixed valence with isolated V(IV) square pyramids and binuclear units of corner-sharing V(V) tetrahedra providing the V/O substructures.

Graphical abstract: Solid state coordination chemistry of the copper(ii)-terpyridine/oxovanadium organophosphonate system: hydrothermal syntheses, structural characterization and magnetic properties
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